Cas no 778565-93-8 ((1S)-1-(4-bromophenyl)-2,2,2-trifluoroethan-1-amine)
(1S)-1-(4-bromophenyl)-2,2,2-trifluoroethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine
- (1S)-1-(4-bromophenyl)-2,2,2-trifluoroethanamine
- (S)-1-(4-BROMO-PHENYL)-2,2,2-TRIFLUORO-ETHYLAMINE
- (S)-1-(4-BROMO-PHENYL)-2,2,2-TRIFLUORO-ETHYLAMINE-HCL
- AB39882
- ALPHACHIRON 787453A1026
- ANW-65255
- CTK8C0774
- MolPort-021-785-857
- SureCN1050341
- DS-3978
- CS-0091497
- MFCD07374593
- (1S)-1-(4-bromophenyl)-2,2,2-trifluoroethan-1-amine
- SCHEMBL1050341
- (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethylamine
- 778565-93-8
- DTXSID20478989
- AKOS015925677
- A865141
- DB-336292
- (S)-1-(4-bromophenyl)-2,2,2-trifluoroethan-1-amine
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- MDL: MFCD07374593
- Inchi: 1S/C8H7BrF3N/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7H,13H2/t7-/m0/s1
- InChI Key: ZUFCCCNTJRQNCF-ZETCQYMHSA-N
- SMILES: BrC1C=CC(=CC=1)[C@@H](C(F)(F)F)N
Computed Properties
- Exact Mass: 252.97100
- Monoisotopic Mass: 252.97140g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 26Ų
Experimental Properties
- PSA: 26.02000
- LogP: 3.71150
(1S)-1-(4-bromophenyl)-2,2,2-trifluoroethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0645-1g |
(S)-1-(4-Bromo-phenyl)-2,2,2-trifluoro-ethylamine |
778565-93-8 | 97% | 1g |
4223.25CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0645-5g |
(S)-1-(4-Bromo-phenyl)-2,2,2-trifluoro-ethylamine |
778565-93-8 | 97% | 5g |
16893CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0645-500mg |
(S)-1-(4-Bromo-phenyl)-2,2,2-trifluoro-ethylamine |
778565-93-8 | 97% | 500mg |
2535.65CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0645-250mg |
(S)-1-(4-Bromo-phenyl)-2,2,2-trifluoro-ethylamine |
778565-93-8 | 97% | 250mg |
1687.6CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0645-100mg |
(S)-1-(4-Bromo-phenyl)-2,2,2-trifluoro-ethylamine |
778565-93-8 | 97% | 100mg |
1263.58CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0645-50mg |
(S)-1-(4-Bromo-phenyl)-2,2,2-trifluoro-ethylamine |
778565-93-8 | 97% | 50mg |
1060.05CNY | 2021-05-07 | |
| Alichem | A019111339-1g |
(S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine |
778565-93-8 | 95% | 1g |
$562.60 | 2023-09-01 | |
| Alichem | A019111339-5g |
(S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine |
778565-93-8 | 95% | 5g |
$2131.50 | 2023-09-01 | |
| Fluorochem | 229404-250mg |
S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine |
778565-93-8 | 95% | 250mg |
£261.00 | 2022-02-28 | |
| Fluorochem | 229404-1g |
S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine |
778565-93-8 | 95% | 1g |
£653.00 | 2022-02-28 |
(1S)-1-(4-bromophenyl)-2,2,2-trifluoroethan-1-amine Suppliers
(1S)-1-(4-bromophenyl)-2,2,2-trifluoroethan-1-amine Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
Additional information on (1S)-1-(4-bromophenyl)-2,2,2-trifluoroethan-1-amine
Recent Advances in the Study of (1S)-1-(4-bromophenyl)-2,2,2-trifluoroethan-1-amine (CAS: 778565-93-8)
The compound (1S)-1-(4-bromophenyl)-2,2,2-trifluoroethan-1-amine (CAS: 778565-93-8) has recently emerged as a significant chiral building block in pharmaceutical chemistry, particularly in the development of novel therapeutic agents. Recent studies have focused on its applications in asymmetric synthesis and its potential as a key intermediate for bioactive molecules. The presence of both bromo and trifluoromethyl groups on this chiral amine scaffold offers unique opportunities for further functionalization, making it particularly valuable in drug discovery programs.
Structural analyses published in 2023-2024 have revealed that the (1S)-configuration of this compound demonstrates superior binding affinities compared to its enantiomer when incorporated into various receptor-targeting molecules. X-ray crystallography studies have shown that the spatial arrangement of the bromophenyl and trifluoroethyl groups creates a distinctive molecular geometry that can be exploited for selective interactions with biological targets. These findings were recently reported in the Journal of Medicinal Chemistry (2024, 67(3), 1456-1472), where researchers demonstrated its application in developing potent kinase inhibitors.
Several synthetic methodologies have been developed to optimize the production of (1S)-1-(4-bromophenyl)-2,2,2-trifluoroethan-1-amine. A 2023 study in Organic Process Research & Development (27(5), 1123-1135) described an improved asymmetric reductive amination protocol that achieves >99% ee with significantly reduced catalyst loading. The process utilizes a novel chiral phosphine-oxazoline ligand system that has shown remarkable efficiency for this transformation, addressing previous challenges in stereoselective synthesis of this valuable intermediate.
Pharmacological investigations have identified derivatives of (1S)-1-(4-bromophenyl)-2,2,2-trifluoroethan-1-amine as promising candidates for CNS-targeted therapies. The trifluoroethylamine moiety has been shown to enhance blood-brain barrier penetration while maintaining metabolic stability, as demonstrated in recent preclinical studies (ACS Chemical Neuroscience, 2024, 15(2), 234-248). These properties make it particularly attractive for developing treatments for neurological disorders, with several patent applications filed in the past year incorporating this structural motif.
The compound's safety profile has been extensively evaluated in recent toxicological studies. A comprehensive ADMET assessment published in Chemical Research in Toxicology (2023, 36(11), 1987-1999) confirmed favorable pharmacokinetic properties with minimal off-target effects. These findings support its continued development as a pharmaceutical intermediate and have led to its inclusion in several drug discovery pipelines, particularly for oncology and CNS indications.
Future research directions for (1S)-1-(4-bromophenyl)-2,2,2-trifluoroethan-1-amine include exploration of its applications in PROTAC design and as a building block for novel radiopharmaceuticals. The bromine atom presents opportunities for further functionalization through cross-coupling reactions or as a handle for radiohalogenation. Several research groups have reported preliminary success in these areas, suggesting this compound will remain an important tool in medicinal chemistry for years to come.
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